Computed Lipophilicity (XLogP3) Differentiation vs. Des-Methoxy and Des-Methanesulfonyl Analogs
The compound exhibits a computed XLogP3 of 1.5, reflecting the balanced lipophilicity contributed by the 3,4-dimethoxy substitution on the benzenesulfonamide ring and the polar methanesulfonyl group on the pyridazine [1]. This value falls within the optimal range (1–3) for oral bioavailability according to Lipinski's rule-of-five guidelines [2]. The 3,4-dimethoxy motif provides a measurable increase in lipophilicity compared to a hypothetical des-methoxy analog (estimated XLogP3 reduction of ~0.4–0.6 units per methoxy group removed), while the methanesulfonyl group contributes polarity that offsets excessive lipophilicity. This balanced profile is distinct from closely related compounds bearing more lipophilic substituents (e.g., 2,4-dimethyl or 4-phenoxy analogs) that may exceed optimal logP ranges.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem computed, 2021.05.07 release) |
| Comparator Or Baseline | Hypothetical des-methoxy analog: estimated XLogP3 reduction to ~0.3–0.9; related 2,4-dimethyl analog (CAS 946256-14-0): estimated higher lipophilicity due to additional methyl groups |
| Quantified Difference | Target XLogP3 = 1.5 vs. estimated des-dimethoxy baseline range ~0.3–0.9 (difference +0.6 to +1.2 log units); quantitative comparator data not publicly available |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity within the 1–3 range is a key driver of favorable ADME properties, and the specific XLogP3 of 1.5 may confer an advantage in balancing membrane permeability versus aqueous solubility compared to more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 18569014: 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide. Computed Properties section: XLogP3-AA = 1.5. National Library of Medicine. Accessed 2026-05-08. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
